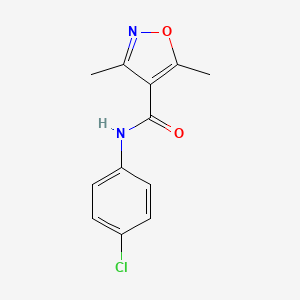![molecular formula C15H18N6O2 B2690781 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2320220-98-0](/img/structure/B2690781.png)
6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound notable for its potential applications in various scientific fields. This compound features a unique bicyclic octane structure attached to a pyridazinone moiety, linked via a triazole ring—a configuration that makes it intriguing for medicinal chemistry, given its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the preparation of the triazole ring. This often involves a cycloaddition reaction between an azide and an alkyne under controlled conditions to form the 1H-1,2,4-triazole core.
Step 2: : Concurrently, the bicyclic octane system can be synthesized through a series of stereoselective reactions, ensuring the correct (1R,5S) configuration.
Step 3: : The pyridazinone moiety is generally synthesized separately, involving the cyclization of suitable precursors such as hydrazine derivatives.
Final Assembly: : The final step involves coupling these synthesized fragments through carbonylation reactions under mild conditions, ensuring the stability of the compound.
Industrial Production Methods: : Industrial-scale production would adapt these methods to larger reactors, optimizing parameters such as temperature, pressure, and catalysts to enhance yield and purity while maintaining cost-efficiency.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, often altering its bioactive properties.
Substitution Reactions: : The triazole and pyridazinone rings allow for various electrophilic and nucleophilic substitutions, making it versatile for derivatization.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Varied nucleophiles or electrophiles depending on the desired product.
Major Products: : The major products vary, but often include substituted derivatives with modified biological activities.
科学的研究の応用
This compound has wide-ranging applications across multiple domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: : Potential as a molecular probe in biochemical assays.
Medicine: : Explored for its potential as an active pharmaceutical ingredient with possible applications in treating neurological disorders.
Industry: : Utilized in the creation of specialized polymers and advanced materials.
作用機序
Molecular Targets and Pathways: : The precise mechanism by which this compound exerts its effects is still under investigation. initial studies suggest it interacts with specific enzymes and receptors, possibly modulating neurotransmitter release or inhibiting certain enzymatic pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-((1R,5S)-3-(4-methyl-1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one: : This variant features a methyl group on the triazole ring, altering its physicochemical properties.
6-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the triazole for a tetrazole ring changes its bioactivity and reactivity profile.
Uniqueness: : What sets 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one apart is its specific stereochemistry and the combination of its triazole and pyridazinone components, which confer distinctive bioactive properties not seen in similar compounds.
特性
IUPAC Name |
2-methyl-6-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-19-14(22)5-4-13(18-19)15(23)21-10-2-3-11(21)7-12(6-10)20-9-16-8-17-20/h4-5,8-12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVQVVKFDTZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)

![4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B2690710.png)

![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)

![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2690720.png)
